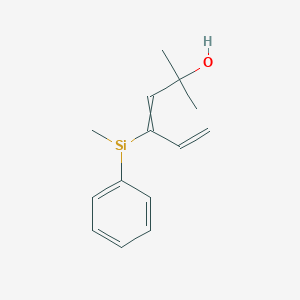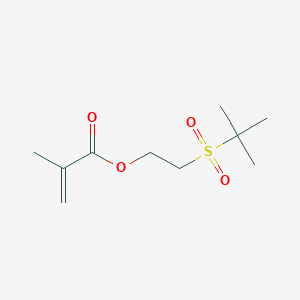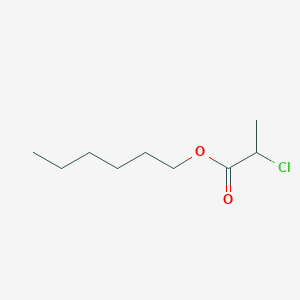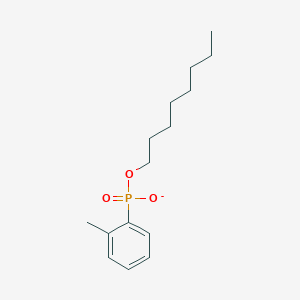![molecular formula C10H14 B14424570 1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene CAS No. 83484-77-9](/img/structure/B14424570.png)
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene, also known as 2-Norbornene, is a bicyclic hydrocarbon with the molecular formula C10H14. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system with a prop-1-en-2-yl substituent at the 1-position. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as propenyl acetate. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the compound can be produced via the catalytic hydrogenation of norbornadiene in the presence of a suitable catalyst, such as palladium on carbon. This method allows for efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity and leading to specific biochemical effects. For example, it can inhibit or activate enzymes involved in oxidation-reduction reactions, thereby influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Norbornene: A bicyclic hydrocarbon with similar structural features but without the prop-1-en-2-yl substituent.
Norbornadiene: A related compound with two double bonds in the bicyclo[2.2.1]heptane ring system.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any substituents.
Uniqueness
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene is unique due to its specific substituent, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various applications, including synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
83484-77-9 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
1-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-8(2)10-5-3-9(7-10)4-6-10/h3,5,9H,1,4,6-7H2,2H3 |
Clé InChI |
JWIVXACJSSFIHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C12CCC(C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


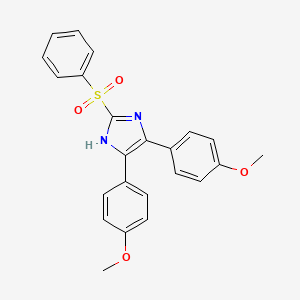
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)

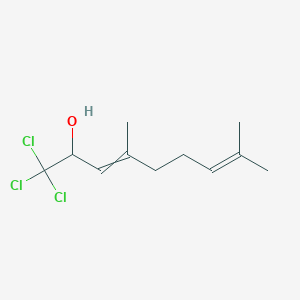
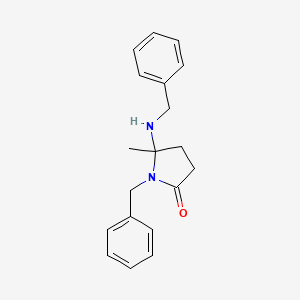
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
